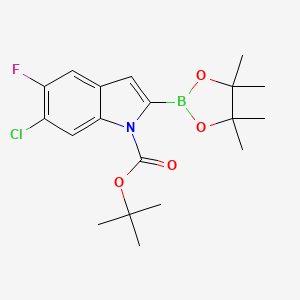

1H-Indole-1-carboxylic acid, 6-chloro-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester

Description

The compound 1H-Indole-1-carboxylic acid, 6-chloro-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester is a boronate-containing indole derivative with a tert-butyl ester group at the 1-position. Key structural features include:

- Indole core: A bicyclic aromatic system with a pyrrole ring fused to a benzene ring.

- Substituents:

- 6-Chloro and 5-fluoro groups on the benzene ring, providing electron-withdrawing effects.

- Boronate ester at position 2 (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), enabling participation in Suzuki-Miyaura cross-coupling reactions.

- 1,1-Dimethylethyl (tert-butyl) ester at the 1-position, enhancing lipophilicity and stability.

This compound is likely synthesized via palladium-catalyzed borylation, as seen in analogous procedures (e.g., ), and serves as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or targeted therapies .

Properties

Molecular Formula |

C19H24BClFNO4 |

|---|---|

Molecular Weight |

395.7 g/mol |

IUPAC Name |

tert-butyl 6-chloro-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate |

InChI |

InChI=1S/C19H24BClFNO4/c1-17(2,3)25-16(24)23-14-10-12(21)13(22)8-11(14)9-15(23)20-26-18(4,5)19(6,7)27-20/h8-10H,1-7H3 |

InChI Key |

OSGYFCLBXNUGPK-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=C(C=C3N2C(=O)OC(C)(C)C)Cl)F |

Origin of Product |

United States |

Biological Activity

The compound 1H-Indole-1-carboxylic acid, 6-chloro-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester is a derivative of indole known for its potential biological activities. This section will explore its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Chemical Formula | C16H20ClFNO4 |

| Molecular Weight | 341.79 g/mol |

| IUPAC Name | 6-chloro-5-fluoro-1H-indole-2-carboxylic acid tert-butyl ester |

| CAS Number | 256935-86-1 |

The biological activity of indole derivatives often involves interactions with various biological targets, including enzymes and receptors. Specifically, the compound has been noted for its potential as an inhibitor of phosphoinositide 3-kinase (PI3K), a critical enzyme involved in cellular signaling pathways that regulate cell growth and survival.

In Vitro Studies

Recent studies have demonstrated that compounds structurally related to this indole derivative exhibit significant inhibitory effects on PI3K activity. For instance:

- IC50 values : The IC50 (half maximal inhibitory concentration) for related indole derivatives has been reported as low as 0.47 µM , indicating strong potency against the PI3Kδ isoform .

- Selectivity : Compounds with indole structures have shown better selectivity profiles compared to other classes of inhibitors, making them promising candidates for therapeutic development .

Study on Cancer Cell Lines

A study published in the Journal of Medicinal Chemistry evaluated the effects of various indole derivatives on cancer cell lines. The results indicated that:

- The compound exhibited significant cytotoxicity against several types of cancer cells, including breast and prostate cancer cell lines.

- The mechanism was attributed to the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Metabolic Stability Assessment

Another investigation focused on the metabolic stability of this compound in murine and human microsomes. Key findings included:

- Enhanced metabolic stability compared to other similar compounds due to structural modifications that hindered enzymatic degradation.

- Improved solubility at physiological pH levels, which is crucial for bioavailability .

Comparative Analysis with Other Indole Derivatives

To provide a clearer understanding of the biological activity of this compound relative to others, the following table summarizes key findings from various studies:

| Compound Name | IC50 (µM) | Selectivity (α/δ) | Activity Type |

|---|---|---|---|

| 1H-Indole-1-carboxylic acid derivative | 0.47 | 30 | PI3K Inhibition |

| Indole derivative A | 0.75 | 15 | PI3K Inhibition |

| Indole derivative B | 2.30 | 11 | PI3K Inhibition |

| Indole derivative C | >500 | N/A | Low Activity |

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares the target compound with structurally related indole-boronate esters:

Pharmacological and Reactivity Profiles

- Target Compound : The tert-butyl ester and halogen substituents make it suitable as a protected intermediate for drug candidates. Chloro and fluoro groups enhance binding to hydrophobic pockets in biological targets .

- Analog in : The methyl group may improve metabolic stability, while the 7-fluoro substituent could modulate target selectivity .

- Analog in : The silyl group prevents undesired reactions at the indole nitrogen, making it useful in multi-step syntheses .

Key Research Findings

- Reactivity in Cross-Coupling : Boronate esters at the 2-position (target compound) show higher reactivity in Suzuki-Miyaura couplings compared to 3- or 4-position analogs due to favorable steric and electronic environments .

- Stability : Tert-butyl esters (target compound) exhibit superior hydrolytic stability compared to methyl or ethyl esters, critical for storage and handling .

- Biological Relevance : Halogenated indole-boronates are prevalent in kinase inhibitor development (e.g., JAK/STAT inhibitors), where the boronate enables late-stage functionalization .

Preparation Methods

Synthesis of Halogenated Indole Intermediate

The starting point is often 6-chloro-5-fluoroindole or a suitably substituted indole derivative. Halogenation can be achieved using regioselective electrophilic aromatic substitution or via directed metalation followed by halogen quenching.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Starting indole derivative | Indole core |

| 2 | Electrophilic halogenation (e.g., N-chlorosuccinimide for Cl, Selectfluor or N-fluorobenzenesulfonimide for F) | Introduction of Cl at C6 and F at C5 positions |

Note: Regioselectivity is critical and often controlled by directing groups or reaction conditions.

Protection of Indole Nitrogen as Boc Ester

Protection of the indole nitrogen is typically achieved by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Halogenated indole + Boc2O + base (e.g., triethylamine) | Formation of tert-butyl 6-chloro-5-fluoro-1H-indole-1-carboxylate |

This step stabilizes the molecule and prevents side reactions at the nitrogen during subsequent transformations.

Installation of the Boronate Ester Group

The boronate ester at position 2 is introduced via transition-metal-catalyzed borylation , commonly using iridium or palladium catalysts:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Boc-protected 6-chloro-5-fluoroindole + bis(pinacolato)diboron + Pd(dppf)Cl2 or Ir catalyst + base (e.g., KOAc) | Formation of tert-butyl 6-chloro-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |

This borylation is typically regioselective for the 2-position of the indole ring due to electronic and steric factors.

Representative Synthetic Route Summary Table

| Step | Intermediate/Product | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Halogenated indole (6-chloro-5-fluoroindole) | Electrophilic halogenation (NCS, Selectfluor) | Variable | Regioselective halogenation critical |

| 2 | Boc-protected halogenated indole | Boc2O, base (TEA), solvent (DMF or DCM), room temp | 70-90 | Protects N-H, improves stability |

| 3 | Boronate ester functionalized Boc-protected indole (target) | Bis(pinacolato)diboron, Pd or Ir catalyst, base, heat | 60-85 | Pd(dppf)Cl2 common catalyst |

Literature and Patent Insights

Patent WO2011140324A1 describes indole derivatives with halogen and boronate ester substitutions, highlighting synthetic methods involving halogenation and borylation steps similar to those outlined above.

Commercial suppliers and chemical catalogs list tert-butyl 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate , a close analog, prepared by similar methods involving Boc protection and Pd-catalyzed borylation.

Synthetic methodologies for indole functionalization emphasize the use of transition metal catalysis for regioselective borylation, often preceded by halogenation and nitrogen protection steps.

Experimental Considerations and Optimization

Halogenation selectivity: Achieving selective chlorination at C6 and fluorination at C5 requires careful control of reagent stoichiometry, temperature, and solvent.

Boc protection efficiency: Typically performed under mild conditions to avoid dehalogenation or side reactions.

Borylation conditions: Optimization of catalyst loading, base, solvent, and temperature is crucial to maximize yield and regioselectivity.

Purification: Flash chromatography or recrystallization is used to isolate pure intermediates and final product.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Halogenation reagents | N-chlorosuccinimide (NCS), Selectfluor | Regioselective halogenation critical |

| Boc protection agents | Di-tert-butyl dicarbonate (Boc2O), triethylamine | Room temperature, mild conditions |

| Borylation catalyst | Pd(dppf)Cl2 or Ir-based catalysts | Requires base like KOAc, heat (~80-100°C) |

| Solvents | DMF, DCM, dioxane | Depends on step, affects selectivity |

| Reaction times | Halogenation: 1-3 h; Boc protection: 1-4 h; Borylation: 12-24 h | Optimized per step |

| Yields | Halogenation: variable; Boc protection: 70-90%; Borylation: 60-85% | Overall moderate to good yields |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.